molecular formula C8H4BrIN2O2 B1292526 4-Bromo-3-iodo-1H-indazole-6-carboxylic acid CAS No. 885523-54-6

4-Bromo-3-iodo-1H-indazole-6-carboxylic acid

Cat. No. B1292526
CAS RN: 885523-54-6
M. Wt: 366.94 g/mol
InChI Key: HKOYFXWLVUSWRR-UHFFFAOYSA-N
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Description

“4-Bromo-3-iodo-1H-indazole-6-carboxylic acid”, commonly known as BIIC, is a chemical compound. It is related to a series of novel indazole derivatives that have been synthesized and evaluated for anticancer, antiangiogenic, and antioxidant activities .


Synthesis Analysis

Indazole synthesis generally involves cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . A new practical synthesis of 1H-indazole has been presented, where a previous mechanism for the cyclization step was proved to be nonfeasible and a hydrogen bond propelled mechanism was proposed .


Molecular Structure Analysis

The molecular structure of “4-Bromo-3-iodo-1H-indazole-6-carboxylic acid” is represented by the formula C8H4BrIN2O2 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of indazoles are complex and involve several steps . The cyclization process is greatly affected by the hydrogen bond .

Scientific Research Applications

Medicinal Chemistry: Antihypertensive Agents

4-Bromo-3-iodo-1H-indazole-6-carboxylic acid: is utilized in the synthesis of compounds with antihypertensive properties. The indazole moiety is a common feature in molecules designed to regulate blood pressure. Researchers are exploring derivatives of this compound for their potential to inhibit enzymes or receptors involved in hypertension .

Oncology: Anticancer Research

This compound serves as a precursor in creating novel anticancer agents. The indazole ring system is often incorporated into drug designs targeting various cancer pathways. Its derivatives are being investigated for their ability to interfere with cell proliferation and survival in cancer cells .

Neuropharmacology: Antidepressant Development

In the field of neuropharmacology, 4-Bromo-3-iodo-1H-indazole-6-carboxylic acid derivatives are being studied for their antidepressant effects. These compounds may interact with central nervous system receptors or enzymes, offering new avenues for treating depression .

Anti-Inflammatory Applications

The anti-inflammatory potential of indazole derivatives is another area of interest. By modulating inflammatory pathways, these compounds could lead to new treatments for chronic inflammatory diseases .

Antibacterial Drug Discovery

Indazole-based structures are also being examined for their antibacterial properties. The structural motif of 4-Bromo-3-iodo-1H-indazole-6-carboxylic acid can be optimized to target bacterial enzymes or pathways, contributing to the development of new antibiotics .

Respiratory Therapeutics

Selective inhibitors derived from 4-Bromo-3-iodo-1H-indazole-6-carboxylic acid are being researched for the treatment of respiratory diseases. These inhibitors can specifically target enzymes like phosphoinositide 3-kinase δ, which play a role in respiratory pathophysiology .

Synthetic Methodology: Catalyst-Free Reactions

The compound is used in synthetic chemistry to develop catalyst-free reactions for constructing indazole rings. This approach is valuable for creating diverse libraries of indazole derivatives without the need for transition metals, which can be advantageous in terms of cost and environmental impact .

Material Science: Functional Molecules

In material science, the indazole ring found in 4-Bromo-3-iodo-1H-indazole-6-carboxylic acid is a component of functional molecules. These molecules have applications in various industries, ranging from electronics to coatings, where the indazole structure imparts specific chemical and physical properties .

Safety and Hazards

When handling “4-Bromo-3-iodo-1H-indazole-6-carboxylic acid”, it is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

properties

IUPAC Name

4-bromo-3-iodo-2H-indazole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrIN2O2/c9-4-1-3(8(13)14)2-5-6(4)7(10)12-11-5/h1-2H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKOYFXWLVUSWRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C(NN=C21)I)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrIN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70646398
Record name 4-Bromo-3-iodo-2H-indazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-iodo-1H-indazole-6-carboxylic acid

CAS RN

885523-54-6
Record name 4-Bromo-3-iodo-2H-indazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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